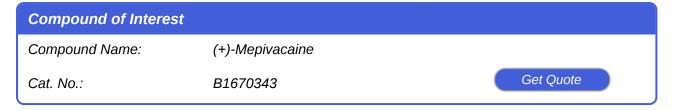


(+)-Mepivacaine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on (+)-Mepivacaine: Chemical Structure and Synthesis

Introduction

Mepivacaine is a local anesthetic of the amide type, first synthesized in 1956.[1] It is widely used for local infiltration, nerve blocks, and epidural anesthesia in both medical and dental procedures.[2][3] Its onset of action is reasonably rapid, and it has a medium duration of action. [1] Mepivacaine is commercially supplied as a racemic mixture of its two enantiomers, (R)-(-)-mepivacaine and (S)-(+)-mepivacaine, typically as the hydrochloride salt.[1] This document will focus on the chemical structure and synthesis of the specific enantiomer, (+)-Mepivacaine, also known as (S)-Mepivacaine.

Chemical Structure

(+)-Mepivacaine is chemically known as (S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide.[1][2] Its structure consists of a chiral piperidine ring, which is N-methylated, linked via an amide bond to a 2,6-dimethylaniline moiety.[2] This amphiphilic structure, with a hydrophilic tertiary amine and a lipophilic aromatic ring, is characteristic of amide-type local anesthetics and is crucial for its mechanism of action.[4]

• Molecular Formula: C₁₅H₂₂N₂O[2]

Molar Mass: 246.35 g/mol [2]



• IUPAC Name: N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide[2]

The presence of the chiral center at the C2 position of the piperidine ring gives rise to the two enantiomers with distinct pharmacokinetic properties.[1]

Synthesis of Mepivacaine

The synthesis of Mepivacaine can be approached through methods that produce a racemic mixture, which can then be resolved, or through enantioselective pathways that yield a specific enantiomer. A common and modern strategy involves a multi-step process starting from readily available precursors.

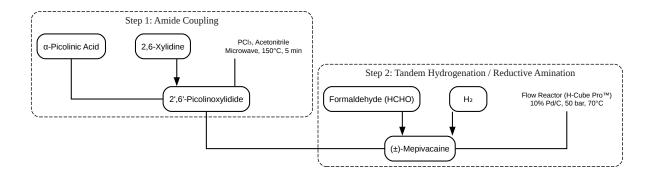
Racemic Synthesis via Continuous-Flow

A high-yielding and convenient method for generating racemic Mepivacaine has been developed using a combination of microwave-assisted and continuous-flow chemistry.[5][6] This approach enhances safety, efficiency, and scalability compared to traditional batch methods. The overall process can be summarized in two main stages.

- Amide Coupling: Formation of the intermediate amide, 2',6'-picolinoxylidide, from α-picolinic acid and 2,6-xylidine.
- Tandem Hydrogenation/Reductive Amination: Conversion of the intermediate to Mepivacaine in a continuous-flow hydrogenator.

The synthesis workflow is depicted below.





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Caption: Racemic synthesis of Mepivacaine via a two-step protocol.

Experimental Protocols

Step 1: Microwave-Assisted Amide Coupling to form 2',6'-Picolinoxylidide[5]

- To a solution of α-picolinic acid (1.0 eq) in acetonitrile, add phosphorus trichloride (0.5 eq) dropwise at 0°C.
- Stir the mixture for 30 minutes at room temperature.
- Add 2,6-xylidine (1.0 eq) to the mixture.
- Transfer the reaction mixture to a sealed microwave vessel.
- Irradiate the mixture in a microwave reactor at 150°C for 5 minutes.
- After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate,
 and concentrate under reduced pressure to yield the intermediate amide.



Step 2: Continuous-Flow Hydrogenation/Reductive Amination[5]

- Prepare a solution of 2',6'-picolinoxylidide (0.1 M) and formaldehyde (37 wt.% in H₂O, 5.0 eq) in methanol.
- Set up a continuous-flow hydrogenation reactor (e.g., H-Cube Pro™) with a 10% Pd/C catalyst cartridge.
- Set the reactor parameters: temperature at 70°C, hydrogen pressure at 50 bar, and a flow rate of 1.0 mL/min.
- Pump the prepared solution through the heated catalyst bed.
- Collect the effluent, which contains the final product, (±)-Mepivacaine.

• Purify the product by removing the solvent under reduced pressure.

Ouantitative Data for Racemic Synthesis

Step	Reaction	Key Reagents	Conditions	Yield	Reference
1	Amide Coupling	α-Picolinic acid, 2,6- Xylidine, PCl ₃	Microwave, 150°C, 5 min	95%	[5]
2	Hydrogenatio n / Reductive Amination	2',6'- Picolinoxylidi de, HCHO, H ₂	10% Pd/C, 70°C, 50 bar	77% (Mepivacaine)	[5]

Resolution of Racemic Mepivacaine

To obtain the optically pure **(+)-Mepivacaine**, the racemic mixture must be resolved. This is typically achieved by diastereomeric crystallization.[7] The principle involves reacting the racemic base (Mepivacaine) with a chiral acid to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7] After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer.



While specific protocols for Mepivacaine are proprietary, the method is analogous to the resolution of the related anesthetic, Bupivacaine, which uses chiral resolving agents like 12,14-dinitrodehydroabietic acid.[8][9]

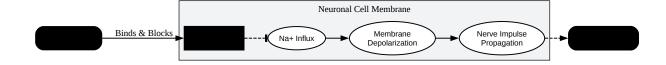
Enantioselective Synthesis

Directly synthesizing a single enantiomer is often more efficient than resolving a racemate. Asymmetric hydrogenation of pyridine derivatives is a promising strategy for accessing chiral piperidines.[10] For local anesthetics like Ropivacaine and Levobupivacaine, iridium-catalyzed enantioselective hydrogenation of 2-alkoxycarbonyl pyridinium salts has been shown to produce the chiral piperidine core with excellent yields and enantioselectivities.[10] A similar strategy could be adapted for the synthesis of **(+)-Mepivacaine**'s piperidine precursor.

Mechanism of Action

The primary mechanism of action for Mepivacaine, like other local anesthetics, is the blockade of voltage-gated sodium channels on the intracellular side of the neuronal membrane.[3][11] [12] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and conduction of nerve impulses.[2][13] The result is a temporary loss of sensation in the area of administration.[12]

A secondary mechanism has been identified where Mepivacaine induces vasoconstriction. This effect is believed to involve the activation of the lipoxygenase (LOX) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[14]



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Caption: Primary mechanism of action for (+)-Mepivacaine.



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- To cite this document: BenchChem. [(+)-Mepivacaine chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at:



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